molecular formula C11H23NO3 B6340651 tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate CAS No. 1221341-25-8

tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate

Cat. No.: B6340651
CAS No.: 1221341-25-8
M. Wt: 217.31 g/mol
InChI Key: ONKOOACPPITSHE-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate is a chemical compound that has garnered interest in scientific research due to its unique structure and properties. This compound is used in various applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 1-methoxypropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It binds to the active site of enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
  • tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate
  • tert-Butyl 3-(2-(2-cyanoethoxy)ethoxy)propanoate

Uniqueness

tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxypropan-2-yl group provides steric hindrance, affecting its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-(1-methoxypropan-2-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-9(8-14-5)12-7-6-10(13)15-11(2,3)4/h9,12H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKOOACPPITSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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